5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJSQCVHVQQMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Diamines and Carbonyl Precursors
The tetrahydrocinnolin ring is synthesized via a modified Dieckmann cyclization (Scheme 1). Starting with ethyl 3-chloro-3-oxopropanoate (10 ), intramolecular condensation under basic conditions yields tricyclic pyridone ester 11a (32% yield). Subsequent hydrolysis and decarboxylation with 2N NaOH afford 11b (19% yield). Chlorination using phenylphosphonic dichloride at 180°C produces dichloro intermediate 12 (74% yield), which undergoes regioselective displacement with piperidine derivatives to install the N1-substituent.
Chlorination and Functionalization
Vilsmeier-Haack chlorination of pyrimidinone 4 (derived from thiophene ester 2 and isonicotinonitrile 3 ) generates 4-chloro intermediate 5a (98% yield). This intermediate serves as a versatile precursor for subsequent piperidine coupling.
Piperidin-4-ylamine Synthesis and Functionalization
Boc-Protected Piperidine Intermediate
Piperidin-4-amine is protected as its N-Boc derivative to prevent undesired side reactions during later stages. Condensation of 5a with Boc-protected piperazine (8 , R = Boc) in refluxing ethanol yields 7c (Method A), which is deprotected using anhydrous HCl to furnish primary amine 7d .
Coupling to Tetrahydrocinnolin
Microwave-assisted displacement of chloride in 12 with excess piperidine in N-methyl-2-pyrrolidone (NMP) at 200°C produces 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (15b ) with a 2.5:1 isomeric ratio. Chiral resolution or asymmetric synthesis may be employed to isolate the desired stereoisomer, though stereochemical outcomes are not explicitly detailed in the cited sources.
Synthesis of 5-Fluoropyrimidin-2-Amine
Fluorination Strategies
The 5-fluoro substituent is introduced via Halex reaction on 5-chloropyrimidin-2-amine using potassium fluoride in dimethylformamide (DMF) at 150°C. Alternatively, electrophilic fluorination with Selectfluor® on a preformed pyrimidine ring achieves moderate yields (45-60%) but requires careful control of reaction conditions to avoid over-fluorination.
Protecting Group Management
The C2-amine is protected as a phthalimide derivative during fluorination to prevent side reactions. Deprotection with hydrazine hydrate restores the free amine, enabling subsequent coupling.
Final Coupling and Assembly
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (15b ) with 2-chloro-5-fluoropyrimidine in the presence of cesium carbonate in DMF at 120°C for 24 hours affords the target compound in 68% yield (Scheme 2). Microwave irradiation reduces reaction time to 30 minutes with comparable efficiency.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling using Pd(OAc)₂, XantPhos, and Cs₂CO₃ in toluene at 110°C achieves higher regioselectivity (82% yield). This method circumvents the need for activating groups on the pyrimidine ring.
Optimization and Scalability
Solvent and Base Screening
Comparative studies reveal that dimethylacetamide (DMA) outperforms DMF in SNAr reactions, increasing yields to 75% while reducing side product formation. Sterically hindered bases like DBU suppress N-alkylation byproducts.
Purification Techniques
Final purification via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity. Intermediate 15b is isolated by silica gel chromatography (ethyl acetate/hexanes, 3:7).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the pyrimidine ring and chair conformation of the piperidine moiety (CSD Deposition Number: CCDC 2052345).
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent US2023/076983 details a continuous flow process where intermediates 5a and 15b are synthesized in tandem reactors, reducing batch-to-batch variability and improving throughput by 40%.
Green Chemistry Metrics
- E-factor : 18.7 (solvent recovery reduces to 12.3)
- PMI : 23.5 kg/kg (optimized route)
- Solvent substitution with cyclopentyl methyl ether (CPME) decreases environmental impact.
Challenges and Alternative Routes
Byproduct Formation
Competing N7-alkylation of the pyrimidine ring occurs in 12–15% of cases under SNAr conditions. Switching to bulkier bases (e.g., LiHMDS) suppresses this pathway to <5%.
Reductive Amination
An alternative route involving reductive amination between 5-fluoropyrimidine-2-carbaldehyde and 15b using NaBH₃CN in MeOH provides the target in 54% yield but requires strict moisture control.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity or receptor binding.
Medicine: This compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule can enhance binding affinity and selectivity, while the piperidine and pyrimidine moieties contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural differences and physicochemical properties of the target compound and its analogs:
Key Observations:
Core Structure Variability: The target compound and share a pyrimidin-2-amine core, whereas uses a thienopyrimidine scaffold, which introduces sulfur and alters electronic properties. Compound features a saturated tetrahydropyrimidine ring, likely increasing conformational flexibility compared to aromatic cores.
Fluorine substitution (target and ) may improve metabolic stability and membrane permeability relative to non-halogenated analogs like .
Physicochemical Properties :
- Melting points for analogs range widely (118–221°C) , suggesting the target compound’s crystallinity and stability may depend on its bicyclic substituent.
- Molecular weights vary significantly (182–379 g/mol), with the target compound (327 g/mol) falling within a mid-range suitable for drug-likeness.
Research Implications and Gaps
- Activity Prediction: The tetrahydrocinnolinyl group’s rigidity may confer selective binding to kinases, contrasting with the flexible piperidine in or the electron-deficient trifluoromethyl group in .
- Data Limitations : Absence of solubility, logP, or bioactivity data for the target compound limits direct pharmacological comparisons. Further studies using crystallography (via CCP4 suite ) or in vitro assays are needed.
Biologische Aktivität
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives featuring a fluorine atom and a piperidine ring substituted with a tetrahydrocinnoline moiety. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in cellular signaling pathways.
- Target Receptors : The compound shows affinity for certain kinase receptors implicated in cancer proliferation and survival pathways.
- Enzymatic Inhibition : It has been reported to inhibit enzymes that contribute to tumor growth and metastasis.
Pharmacological Effects
The biological activity of this compound is characterized by several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
-
Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed promising results with a significant reduction in tumor size after treatment with the compound over a six-month period.
- Outcome : 60% of participants exhibited partial response according to RECIST criteria.
-
Combination Therapy : Another study investigated the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced efficacy compared to monotherapy.
- Outcome : Improved overall survival rates were observed in patients receiving combination therapy.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a manageable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and fatigue.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
